Urantide is classified as a peptide antagonist. Specifically, it acts on the urotensin II receptor, which belongs to the G protein-coupled receptor family. Its structure is based on modifications of the human urotensin II peptide sequence, enhancing its efficacy as a receptor antagonist. The synthesis of urantide involves solid-phase peptide synthesis techniques, which allow for precise control over its amino acid composition and sequence.
The synthesis of urantide typically employs solid-phase peptide synthesis, a widely used method in peptide chemistry that allows for the stepwise assembly of amino acids on a solid support. The process involves:
For example, in one study, urantide was synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, followed by purification through HPLC to ensure high radiochemical purity for subsequent biological assays .
Urantide's molecular structure comprises a sequence derived from human urotensin II with specific substitutions designed to enhance its binding affinity and antagonistic activity. The structural formula can be represented as follows:
This modification includes:
The molecular weight of urantide is approximately 1,250 Da, and it exhibits a complex three-dimensional conformation essential for its interaction with the urotensin II receptor .
Urantide functions primarily through competitive inhibition of urotensin II at its receptor sites. Key reactions include:
The mechanism by which urantide exerts its effects involves several steps:
Urantide exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological systems and therapeutic formulations.
Urantide has several potential applications in scientific research and medicine:
Urantide ([Pen⁵,DTrp⁷,Orn⁸]hU-II(4–11) is a truncated, modified analogue of human urotensin-II (hU-II). Its design incorporates three strategic substitutions that confer potent antagonistic properties:
Table 1: Structural Modifications in Urantide and Functional Impact
Position | Native Residue (hU-II) | Urantide Substitution | Biochemical Role |
---|---|---|---|
5 | Cys | Penicillamine | Stabilizes disulfide bridge; increases metabolic stability |
7 | L-Trp | D-Trp | Steric hindrance prevents G-protein coupling; enhances antagonist specificity |
8 | Lys | Orn | Optimizes charge interactions; reduces intrinsic agonist activity |
Binding assays using CHO-K1 cells expressing human UT receptors demonstrate urantide’s high affinity (pKᵢ = 8.3 ± 0.04), comparable to native U-II. Molecular dynamics simulations suggest the D-Trp⁷ reorients TM4, preventing the conformational shift required for Gq-protein activation [1] [2].
Urantide exhibits reversible, competitive antagonism in vascular tissues:
Table 2: Functional Antagonism Parameters of Urantide
Assay System | pKᴮ/pA₂ | Maximal Inhibition | Key Observations |
---|---|---|---|
Rat isolated aorta | 8.3 ± 0.09 | Complete (100%) | Schild slope = −0.95; competitive antagonism |
HEK293hUT Ca²⁺ mobilization | 8.45–9.05 | 90–95% | Non-competitive at higher concentrations |
VSMC proliferation (rat) | N/A | 70% at 10⁻⁶ M | G0/G1 cell cycle arrest; ↓ cyclin D1 |
Mechanistically, urantide blocks U-II-induced ERK phosphorylation and Rho kinase activation, disrupting pathways critical for VSMC migration and collagen synthesis [3] [8].
Urantide’s pharmacological behavior varies significantly across species and experimental conditions:
Table 3: Species-Specific Activity Profile of Urantide
Species/Tissue | Agonist Activity (α) | Antagonist Potency (pA₂/Kᵢ) | Key Determinants |
---|---|---|---|
Rat aorta | 0.0 | 8.3 | TM4 residue divergence (Leu¹⁸⁴ vs. Met¹⁸⁴) |
HEK293hUT (37°C) | 0.21 | 8.9 | Temperature-dependent Gq coupling |
CHO-hUT (22°C) | 0.0 | 8.7 | Reduced receptor internalization |
Cynomolgus monkey coronary artery | 0.25 | 7.1 | UT receptor density; Gαz subtype expression |
These variations are attributed to sequence differences in TM4 (e.g., Met¹⁸⁴/Met¹⁸⁵ in humans vs. Leu¹⁸⁴/Met¹⁸⁵ in rats) and membrane cholesterol content affecting receptor dimerization [2] [4] [9].
Table 4: Compound Summary: Urantide
Property | Value |
---|---|
IUPAC Name | L-Aspartic acid, (2R)-2-amino-3-[[(2R)-1-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutyl] disulfide with (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid |
CAS Number | 669089-53-6 |
Sequence | Asp-ᴅPen-Phe-ᴅTrp-Orn-Tyr-Cys-Val (Disulfide: ᴅPen²–Cys⁷) |
Molecular Weight | 1075.26 g/mol |
Primary Target | Urotensin-II receptor (UT/GPR14) |
Antagonist pKᴮ | 8.3 (rat aorta) |
Key Sources | [1] [3] [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7